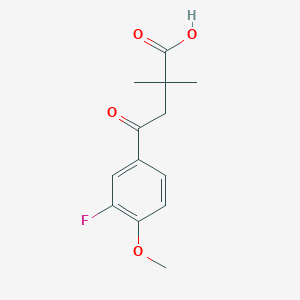

2,2-Dimethyl-4-(3-fluoro-4-methoxyphenyl)-4-oxobutyric acid

説明

特性

IUPAC Name |

4-(3-fluoro-4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO4/c1-13(2,12(16)17)7-10(15)8-4-5-11(18-3)9(14)6-8/h4-6H,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJGTSAVLOJSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC(=C(C=C1)OC)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198163 | |

| Record name | 3-Fluoro-4-methoxy-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-91-8 | |

| Record name | 3-Fluoro-4-methoxy-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methoxy-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(3-fluoro-4-methoxyphenyl)-4-oxobutyric acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Fluorinated Aromatic Intermediate:

Formation of the Butyric Acid Moiety: This step involves the synthesis of the butyric acid backbone, which can be achieved through various methods such as aldol condensation or Michael addition.

Coupling of the Intermediates: The final step involves coupling the fluorinated aromatic intermediate with the butyric acid moiety under specific reaction conditions, such as the use of a strong base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2,2-Dimethyl-4-(3-fluoro-4-methoxyphenyl)-4-oxobutyric acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

科学的研究の応用

Synthesis Overview

The synthesis typically involves several key steps:

- Formation of the Fluorinated Aromatic Intermediate : Introduction of the fluorine atom onto the aromatic ring.

- Formation of the Butyric Acid Moiety : Achieved through methods like aldol condensation or Michael addition.

- Coupling of Intermediates : The final step involves coupling the fluorinated intermediate with the butyric acid moiety under specific conditions (e.g., strong bases or acid catalysts) .

Chemistry

In chemistry, 2,2-Dimethyl-4-(3-fluoro-4-methoxyphenyl)-4-oxobutyric acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations such as oxidation, reduction, and substitution reactions.

Biology

Research has shown that this compound interacts with specific enzymes and receptors, suggesting potential biological activity . Studies are ongoing to determine its effects on cellular processes and its role in metabolic pathways.

Medicine

The compound is being investigated for its therapeutic potential , particularly in drug development. Its unique properties may lead to novel treatments for various diseases. Initial studies indicate it may have effects on specific biological targets relevant to pharmacology .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various applications in chemical manufacturing.

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could modulate enzyme activity, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for higher yields of this compound. By adjusting reaction conditions such as temperature and catalyst type, researchers achieved significant improvements in purity and yield .

作用機序

The mechanism of action of 2,2-Dimethyl-4-(3-fluoro-4-methoxyphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved may vary depending on the specific application and target.

類似化合物との比較

Chemical Identity :

- IUPAC Name: 4-(3-Fluoro-4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid .

- Molecular Formula : C₁₃H₁₅FO₄.

- Molecular Weight : 254.26 g/mol .

- InChI Key : IHJGTSAVLOJSPM-UHFFFAOYSA-N .

- Purity : ≥97% .

Structural Features: The compound consists of a substituted phenyl ring (3-fluoro-4-methoxy group) attached to a β-ketobutyric acid backbone with two methyl groups at the β-position.

Synthesis: No direct synthesis route is provided in the evidence, but analogous compounds (e.g., 4-(4-cyclohexyl-3-chlorophenyl)-4-oxobutyric acid) are synthesized via Friedel-Crafts acylation using succinic anhydride and substituted aromatic hydrocarbons .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Pharmacological and Physicochemical Comparisons

Electronic Effects :

- The 3-fluoro-4-methoxy substituent in the target compound increases electron-withdrawing effects compared to 4-chloro-3-methyl (in 951885-54-4) or biphenyl-4-yl (in Fenbufen metabolite). This may enhance binding affinity to hydrophobic enzyme pockets .

- Esfar (32808-51-8) contains a bulky cyclohexyl group, reducing solubility but improving membrane permeability .

Bioactivity :

- Fenbufen metabolite (C₁₆H₁₄O₃) shows anti-inflammatory activity via COX inhibition, while the target compound’s fluorinated structure could offer improved metabolic resistance .

Data Tables

Table 2: Melting Points and Solubility (Estimated)

| Compound | Melting Point (°C) | Solubility in Water (mg/mL) | LogP |

|---|---|---|---|

| This compound | Not reported | <1 (low) | ~2.5 |

| 4-(Biphenyl-4-yl)-4-oxobutyric acid | 145–147 | <0.1 | 3.1 |

| Esfar (32808-51-8) | 180–182 | Insoluble | 4.2 |

| 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid | 98–100 | 1–5 | 1.8 |

Note: LogP values estimated using fragment-based methods; solubility inferred from structural analogues .

生物活性

2,2-Dimethyl-4-(3-fluoro-4-methoxyphenyl)-4-oxobutyric acid (commonly referred to as DMFBA) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The molecular formula of DMFBA is , with a molecular weight of 254.26 g/mol. The compound features a distinctive structure characterized by a fluorinated aromatic ring and a butyric acid moiety, which is essential for its biological activity.

Synthetic Routes

The synthesis of DMFBA typically involves several steps:

- Formation of the Fluorinated Aromatic Intermediate : This step includes the introduction of the fluorine atom onto the aromatic ring.

- Formation of the Butyric Acid Moiety : This can be achieved through methods such as aldol condensation or Michael addition.

- Coupling of Intermediates : The final step involves coupling the fluorinated aromatic intermediate with the butyric acid moiety using strong bases or acid catalysts .

DMFBA interacts with specific molecular targets, including enzymes and receptors, which modulate various biological responses. The presence of both a fluorine atom and a methoxy group on the aromatic ring enhances its reactivity and potential interactions with biological targets .

Pharmacological Studies

Recent studies have evaluated DMFBA's activity against various biological targets:

- Enzyme Inhibition : DMFBA has been investigated for its inhibitory effects on cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's. Compounds similar to DMFBA exhibited moderate inhibitory effects on these enzymes, with IC50 values ranging from 10 to 34 μM depending on structural modifications .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of DMFBA on cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. The results indicated that modifications in the compound's structure significantly influenced its cytotoxic potency .

Comparative Analysis with Similar Compounds

To understand DMFBA's unique properties, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | IC50 (μM) against AChE | IC50 (μM) against BChE |

|---|---|---|---|

| DMFBA | Fluorine & Methoxy | 15.2 - 34.2 | 9.2 |

| 2,2-Dimethyl-4-(3-chloro-4-methoxyphenyl)-4-oxobutyric acid | Chlorine instead of Fluorine | 19.2 | 13.2 |

| 2,2-Dimethyl-4-(3-fluoro-4-hydroxyphenyl)-4-oxobutyric acid | Hydroxy instead of Methoxy | Not specified | Not specified |

This table illustrates how variations in substituents affect the inhibitory activity on cholinesterases, indicating that the presence of electron-withdrawing groups like fluorine enhances activity against these enzymes.

Case Studies

- Cholinesterase Inhibition : A study focused on evaluating several derivatives of DMFBA for their ability to inhibit AChE and BChE. The findings revealed that compounds bearing electron-withdrawing groups showed improved inhibitory activity compared to those with electron-donating groups .

- Cytotoxic Activity : Another investigation assessed DMFBA's cytotoxic effects on MCF-7 cells, showing significant activity that could be attributed to its structural characteristics, particularly the fluorinated aromatic ring .

Q & A

Q. What are the established synthetic routes for preparing 2,2-Dimethyl-4-(3-fluoro-4-methoxyphenyl)-4-oxobutyric acid, and what are the critical reaction parameters?

A common approach involves condensation reactions using substituted phenyl precursors and succinic acid derivatives. For example, a modified procedure from analogous 4-oxobutyric acid syntheses employs refluxing with hydrazine derivatives in ethanol, followed by crystallization and recrystallization for purification . Key parameters include reaction time (e.g., 8 hours under reflux), solvent choice (aldehyde-free ethanol to avoid side reactions), and stoichiometric control of substituents like the 3-fluoro-4-methoxyphenyl group.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Structural confirmation relies on characteristic NMR signals. For instance, the ketone carbonyl (C=O) in the 4-oxobutyric acid moiety typically resonates near δ 200-210 ppm in NMR, while the fluorine atom’s electron-withdrawing effect splits aromatic proton signals in NMR. A Bruker Advance III 400 MHz spectrometer, as used for similar compounds, can resolve these features . The dimethyl groups at C-2 would appear as singlet peaks around δ 1.2-1.5 ppm.

Q. What analytical methods are recommended for assessing purity and elemental composition?

Elemental analysis (C, H, N) with a tolerance of ±0.4% is standard for verifying purity . High-performance liquid chromatography (HPLC) with UV detection at 254 nm can monitor impurities, while mass spectrometry (MS) confirms molecular ion peaks (e.g., expected m/z for : 278.1).

Advanced Research Questions

Q. How does the fluorine substituent at the phenyl ring’s 3-position influence the compound’s electronic properties and biological interactions?

Fluorine’s electronegativity increases the electron-deficient nature of the aromatic ring, enhancing stability against metabolic oxidation and altering binding affinities to biological targets like enzymes. This is critical in drug design, as seen in fluorinated analogs with improved pharmacokinetic profiles . Computational studies (e.g., DFT calculations) can quantify these electronic effects.

Q. What strategies optimize the regioselective introduction of the 3-fluoro-4-methoxyphenyl group during synthesis?

Directed ortho-metalation (DoM) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) are viable. For example, a 4-methoxyphenylboronic acid precursor could be coupled with a fluorinated electrophile. Protecting groups (e.g., tert-butyl for methoxy) may prevent undesired side reactions .

Q. How do steric and electronic effects of the 2,2-dimethyl group impact the compound’s reactivity in nucleophilic acyl substitution?

The dimethyl groups at C-2 increase steric hindrance, reducing reaction rates at the β-keto acid moiety. Kinetic studies using competitive reactions with/without dimethyl substitution can quantify this effect. Polar aprotic solvents (e.g., DMF) may mitigate steric limitations by stabilizing transition states .

Q. Are there contradictions in reported biological activities of structurally related 4-oxobutyric acid derivatives, and how can they be resolved?

Discrepancies in antimicrobial or anticancer activity across studies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Meta-analyses comparing IC values under standardized protocols, coupled with purity validation via HPLC-MS, are essential .

Methodological Considerations

-

Experimental Design for Bioactivity Studies :

Use dose-response assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) and solvent controls. Include triplicates to account for biological variability . -

Handling and Safety :

The compound’s β-keto acid group may irritate mucous membranes. Use PPE (gloves, goggles) and work in a fume hood. Waste should be neutralized with bicarbonate before disposal . -

Data Contradiction Analysis :

For conflicting synthetic yields, compare reaction parameters (e.g., catalyst loading, solvent purity) across studies. Statistical tools like ANOVA can identify significant variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。